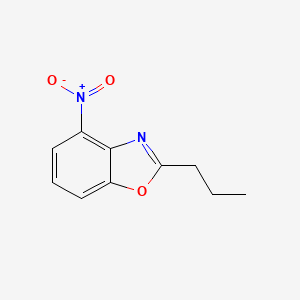

4-Nitro-2-propyl-1,3-benzoxazole

Description

Overview of the Benzoxazole (B165842) Heterocycle: Fundamental Importance and Structural Versatility

The benzoxazole heterocycle is an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. rsc.org This bicyclic planar molecule is a cornerstone in medicinal and pharmaceutical chemistry due to its relative stability and its capacity to serve as a scaffold for a wide array of functional groups. rsc.orgrsc.org The aromatic nature of the benzoxazole core makes it a stable framework, yet it possesses reactive sites that allow for diverse functionalization, making it a valuable starting material for the synthesis of more complex, often bioactive, structures. rsc.orgresearchgate.net

The fundamental importance of the benzoxazole nucleus is underscored by its presence in numerous compounds with a broad spectrum of pharmacological activities. researchgate.netrsc.org Its structural versatility allows it to act as a bioisostere for naturally occurring nucleic bases, which may facilitate its interaction with biological macromolecules. researchgate.net This inherent adaptability has made the benzoxazole scaffold a privileged structure in drug discovery and materials science. biotech-asia.org

Table 1: General Properties of the Benzoxazole Core

| Property | Value |

| Molecular Formula | C₇H₅NO |

| Molar Mass | 119.12 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 27-30 °C |

| Boiling Point | 182 °C |

| Solubility in Water | Insoluble |

The Significance of Functionalization in Benzoxazole Chemistry

The true potential of the benzoxazole system is unlocked through functionalization. The introduction of various substituents at different positions on the benzoxazole ring system dramatically influences its physicochemical and biological properties. researchgate.net For instance, the nature and position of substituents can modulate key parameters such as electron density, lipophilicity, and steric hindrance, which in turn dictate the molecule's reactivity and its ability to interact with biological targets. researchgate.net

The presence of an electron-withdrawing group, such as a nitro group, is known to favor certain reactions like halogenation. nih.gov The nitro group significantly impacts the electronic environment of the benzoxazole ring, which can be a critical factor in its biological mechanism of action. researchgate.net For example, nitro-substituted benzoxazoles have been investigated for their potential as fluorogenic substrates for detecting nitroreductase activity in microorganisms. rsc.org Conversely, the introduction of alkyl groups can alter the lipophilicity of the molecule, which can affect its solubility and cell membrane permeability. The strategic placement of different functional groups is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. biotech-asia.org

Rationale for Academic Investigation of 4-Nitro-2-propyl-1,3-benzoxazole

While extensive research exists for the broader class of substituted benzoxazoles, specific academic investigation into This compound is not widely documented in publicly available literature. However, the rationale for its synthesis and study can be inferred from the general principles of medicinal chemistry and the known properties of related compounds.

The academic interest in this particular molecule would likely stem from several key areas:

Structure-Activity Relationship (SAR) Studies: The unique substitution pattern of a nitro group at the 4-position and a propyl group at the 2-position offers a valuable data point for understanding SAR in the benzoxazole series. The interplay between the strong electron-withdrawing nature of the 4-nitro group and the lipophilic character of the 2-propyl group could lead to novel biological activities or a refined pharmacological profile compared to other benzoxazole derivatives.

Potential as a Synthetic Intermediate: The nitro group is a versatile functional group in organic synthesis. It can be readily reduced to an amino group, which then serves as a handle for further derivatization. This would allow for the creation of a library of novel compounds for high-throughput screening in drug discovery programs. A method for synthesizing benzoxazoles on a solid phase using 3-nitrotyrosine (B3424624) as a scaffold highlights the utility of the nitro group in combinatorial chemistry. nih.gov

Exploration of Biological Activity: Nitro-containing heterocyclic compounds have a well-established history of biological activity, including antimicrobial and anticancer properties. nih.govnih.gov The specific electronic and steric properties conferred by the 4-nitro and 2-propyl substituents could result in selective interactions with biological targets. For instance, some nitro-substituted benzoxazoles have shown potential as anthelmintic agents. nih.gov Therefore, the synthesis and biological evaluation of this compound would be a logical step in the search for new therapeutic agents.

Given the lack of specific research findings, the following table summarizes the known information for this compound, which is primarily from chemical supplier databases.

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| CAS Number | 1000018-05-2 |

| Molecular Weight | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Spectroscopic Data (NMR, IR, MS) | Not available in public literature |

Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-2-propyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-4-9-11-10-7(12(13)14)5-3-6-8(10)15-9/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNYHMIDCHJYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309960 | |

| Record name | 4-Nitro-2-propylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-05-2 | |

| Record name | 4-Nitro-2-propylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-propylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 4 Nitro 2 Propyl 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 4-Nitro-2-propyl-1,3-benzoxazole is anticipated to display distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) ring and the aliphatic protons of the propyl group.

Aromatic Region: The protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The presence of the electron-withdrawing nitro group at the C4 position would significantly influence the chemical shifts of the adjacent protons. Specifically, the proton at C5 would likely be the most deshielded, appearing at the lowest field in the aromatic region. The coupling patterns (doublets, triplets, or doublet of doublets) would reveal the connectivity between the aromatic protons.

Propyl Group Region: The protons of the 2-propyl group would appear in the upfield region. The methylene (B1212753) protons adjacent to the benzoxazole ring (α-CH₂) are expected to be the most downfield of the propyl signals, likely in the range of δ 2.5-3.0 ppm, appearing as a triplet. The subsequent methylene protons (β-CH₂) would likely resonate around δ 1.7-2.0 ppm as a sextet, and the terminal methyl protons (γ-CH₃) would be the most upfield, appearing as a triplet around δ 0.9-1.2 ppm.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Assignment

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.

Aromatic and Benzoxazole Carbons: The carbon atoms of the benzoxazole ring system are expected to resonate in the δ 110-165 ppm region. The carbon bearing the nitro group (C4) and the carbons of the oxazole (B20620) ring (C2, C3a, C7a) would have characteristic chemical shifts influenced by the heteroatoms and the nitro substituent. For instance, the C2 carbon is anticipated to be significantly downfield due to its position within the oxazole ring.

Propyl Group Carbons: The carbons of the propyl group would appear in the upfield region of the spectrum, typically between δ 10 and 40 ppm.

A summary of predicted ¹³C NMR chemical shifts is presented in the table below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~165 |

| C4 | ~145-150 |

| Aromatic CH | 110-130 |

| Propyl CH₂ (α) | 30-35 |

| Propyl CH₂ (β) | 20-25 |

| Propyl CH₃ (γ) | 10-15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and confirm the structure, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. mdpi.com Cross-peaks would be expected between the adjacent protons of the propyl group (α-CH₂ with β-CH₂, and β-CH₂ with γ-CH₃) and between the neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com It would allow for the unambiguous assignment of each carbon atom that has an attached proton.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic Vibrational Modes of the Nitro and Propyl Groups

The IR and Raman spectra are expected to show characteristic bands for the key functional groups.

Nitro Group: The nitro group would exhibit two strong characteristic stretching vibrations: an asymmetric stretch (νas) typically in the region of 1500-1550 cm⁻¹ and a symmetric stretch (νs) around 1330-1370 cm⁻¹. esisresearch.org

Propyl Group: The C-H stretching vibrations of the propyl group would be observed in the 2850-3000 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups would appear in the 1375-1470 cm⁻¹ range. esisresearch.org

The table below summarizes the expected characteristic vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1550 |

| Nitro (NO₂) | Symmetric Stretch | 1330-1370 |

| Propyl (C-H) | Stretching | 2850-3000 |

| Propyl (CH₂/CH₃) | Bending | 1375-1470 |

Fingerprint Region Analysis of the Benzoxazole Ring System

The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole. For the this compound, this region would contain vibrations associated with the C-O-C and C=N bonds of the oxazole ring, as well as C-N and C-C stretching and bending vibrations of the entire benzoxazole framework. The out-of-plane C-H bending vibrations of the substituted benzene ring would also appear in this region, typically between 700 and 900 cm⁻¹. Detailed analysis of this region, often aided by computational calculations, is necessary for a complete vibrational assignment. For other nitro-substituted benzoxazoles, C-O-C stretching vibrations have been reported in the 1250-1300 cm⁻¹ range. esisresearch.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound, the molecular weight can be calculated from its chemical formula (C₁₀H₁₀N₂O₃). The expected monoisotopic mass would be approximately 206.0691 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern is anticipated to be influenced by the benzoxazole core, the nitro group, and the propyl substituent. Common fragmentation pathways for similar structures involve the loss of the nitro group (NO₂) and cleavages within the propyl chain.

Expected Mass Spectrometric Fragmentation:

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺ | Molecular Ion | ~206 |

| [M - NO₂]⁺ | Loss of nitro group | ~160 |

| [M - C₃H₇]⁺ | Loss of propyl group | ~163 |

| [M - C₂H₅]⁺ | Loss of ethyl radical | ~177 |

This table represents predicted fragmentation patterns and m/z values. Actual experimental data may vary.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions within the conjugated benzoxazole system, significantly influenced by the nitro group.

The benzoxazole ring itself is a chromophore. The presence of a nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzoxazole. This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on other nitro-substituted benzoxazoles and related heterocyclic systems confirm this trend mdpi.com.

Expected UV-Vis Absorption Maxima:

| Electronic Transition | Expected Wavelength (λmax) Range | Chromophore |

| π → π | 280-350 nm | Benzoxazole ring and nitro group |

| n → π | > 350 nm | Nitro group |

These values are estimations based on the analysis of similar nitro-aromatic and benzoxazole compounds. The solvent used for analysis can also influence the exact absorption maxima.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly documented, the solid-state structure can be hypothesized based on known crystal structures of related benzoxazole derivatives nih.govresearchgate.net.

The benzoxazole core is expected to be largely planar. The propyl group at the 2-position will have conformational flexibility. The nitro group at the 4-position will likely be co-planar with the benzene ring to maximize electronic conjugation, although some twisting may occur due to steric hindrance.

Crystal packing is anticipated to be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the nitro group and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are commonly observed in the crystal structures of nitro-substituted aromatic compounds and play a crucial role in stabilizing the crystal lattice mdpi.com.

Comparative Crystallographic Data of Related Benzoxazole Derivatives:

| Compound | Crystal System | Key Intermolecular Interactions | Reference |

| 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole | Orthorhombic | C—H⋯O hydrogen bonds | nih.gov |

| 2-(Benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone | Not specified | Intramolecular hydrogen bonding | researchgate.net |

This comparative data suggests that the crystal structure of this compound would likely exhibit similar packing motifs driven by weak hydrogen bonds and stacking forces.

Lack of Publicly Available Research Hinders Computational Analysis of this compound

A comprehensive search for computational and theoretical investigations into the chemical compound this compound has revealed a significant gap in publicly accessible scientific literature. Despite a thorough investigation for scholarly articles and research data, no specific studies detailing the quantum chemical calculations, molecular electrostatic potential, natural bond orbital analysis, or predicted spectroscopic parameters for this particular molecule could be identified.

The inquiry sought to gather detailed research findings on several key areas of computational chemistry as they pertain to this compound. These included geometry optimization and electronic structure analysis using Density Functional Theory (DFT), high-level electronic structure characterization through ab initio methods, and reactivity insights from Frontier Molecular Orbitals (FMOs). Further areas of interest were the analysis of the Molecular Electrostatic Potential (MEP) surface, the study of intermolecular interactions and delocalization via Natural Bond Orbital (NBO) analysis, and the prediction of spectroscopic parameters from first principles.

The absence of dedicated research on this compound means that the specific data required to populate the requested article, such as optimized geometric parameters, electronic energies, orbital diagrams, electrostatic potential maps, and predicted spectral data, are not available in the public domain. Computational studies of this nature are highly specific to the molecule under investigation, and therefore, data from analogous or structurally similar compounds cannot be used to accurately describe the properties of this compound.

Consequently, without any foundational research to draw upon, it is not possible to generate a scientifically accurate and informative article that adheres to the strict and detailed outline provided in the user request. The generation of such an article would necessitate original research involving complex computational modeling and analysis, which falls outside the scope of this response.

Computational and Theoretical Investigations of 4 Nitro 2 Propyl 1,3 Benzoxazole

Theoretical Thermochemical Properties and Energetic Considerations (e.g., Enthalpy of Formation)

There are currently no published theoretical studies detailing the thermochemical properties, such as the enthalpy of formation, for 4-Nitro-2-propyl-1,3-benzoxazole.

However, without specific calculations for this compound, any discussion of its thermochemical properties would be purely speculative and fall outside the scope of this focused article. The precise influence of the 2-propyl and 4-nitro groups on the enthalpy of formation and other energetic parameters of the 1,3-benzoxazole scaffold remains a subject for future research.

Solvent Effects on the Electronic Structure and Conformational Preferences

Similarly, there is a lack of specific research on the solvent effects on the electronic structure and conformational preferences of this compound.

The study of solvent effects is crucial for understanding a molecule's behavior in different chemical environments. Computational methods, such as the Conductor-like Polarizable Continuum Model (CPCM), are often used to simulate the influence of a solvent on the electronic properties and geometry of a solute. Such studies have been conducted on analogous compounds like nitrophenols, revealing that the impact of the solvent can vary significantly depending on the specific structure of the molecule. researchgate.net For some nitrophenols, solvent effects on the electronic structure were found to be minimal, while for others, strong interactions with the solvent were observed. researchgate.net

The conformational preferences of the propyl group and the electronic distribution in the nitro group of this compound are expected to be influenced by the polarity of the solvent. However, in the absence of dedicated computational studies, it is not possible to provide quantitative data or detailed analysis on how different solvents would affect these characteristics for this specific compound.

Reactivity Profiles and Mechanistic Studies of 4 Nitro 2 Propyl 1,3 Benzoxazole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of 4-nitro-2-propyl-1,3-benzoxazole is significantly influenced by the directing and activating/deactivating effects of the fused oxazole (B20620) ring system and the nitro group.

The benzene ring of this compound is highly deactivated towards electrophilic attack. This is due to the cumulative electron-withdrawing effects of the fused oxazole ring and, more significantly, the strongly deactivating nitro group at the 4-position. pressbooks.publumenlearning.com The nitro group is a powerful deactivating group due to its strong inductive and resonance electron-withdrawing capabilities, which reduce the electron density of the aromatic ring, making it less nucleophilic. youtube.comyoutube.com

The directing effects of the substituents determine the position of substitution. The key directing influences are:

The Nitro Group: The nitro group is a strong deactivating group and a meta-director. pressbooks.publumenlearning.com In the case of this compound, this means it directs incoming electrophiles to the positions meta to itself, which are the 5- and 7-positions.

The 2-Propyl Group: As an alkyl group, the propyl group is weakly activating and ortho-, para-directing. libretexts.org However, its influence is on the oxazole ring and only indirectly on the benzene ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 7-Nitro-4-nitro-2-propyl-1,3-benzoxazole |

| Halogenation | Br₂/FeBr₃ | 7-Bromo-4-nitro-2-propyl-1,3-benzoxazole |

| Sulfonation | Fuming H₂SO₄ | This compound-7-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Likely unreactive due to strong deactivation |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Likely unreactive due to strong deactivation |

Reactions at the Oxazole Heterocyclic Moiety

The oxazole ring in benzoxazoles can participate in a variety of reactions, including ring-opening and cycloaddition reactions. rsc.orgnih.govresearchgate.netacs.orgrsc.org The presence of the electron-withdrawing nitro group on the benzene ring can influence the reactivity of the fused oxazole moiety.

Ring-Opening Reactions: Benzoxazoles can undergo ring-opening under certain conditions. For instance, yttrium triflate-catalyzed reactions of benzoxazoles with propargylic alcohols lead to 1,4-benzoxazine scaffolds through a ring-opening and annulation cascade. rsc.orgrsc.org Copper-catalyzed reactions with ethyl diazoacetate in the presence of water can also lead to ring-opened products. acs.org For this compound, the electron-deficient nature of the system might affect the feasibility and outcome of such reactions.

Cycloaddition Reactions: Benzoxazoles can act as dienophiles or participate in [3+2] cycloaddition reactions. For example, a phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with a cyclopropenone has been reported. nih.gov Benzoxazoles can also be involved in sequential alkynylation and 1,3-dipolar cycloaddition reactions to form benzoxazole-triazole derivatives. acs.org The specific applicability of these reactions to this compound would require experimental verification.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations.

The reduction of the nitro group to an amino group is a fundamental and widely used reaction in organic synthesis. This transformation is crucial for the synthesis of various derivatives and is expected to proceed readily for this compound to yield 2-propyl-1,3-benzoxazol-4-amine. A variety of reducing agents can be employed for this purpose.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd, Pt, or Ni | H₂ gas, catalyst, solvent (e.g., EtOH, EtOAc) | Catalytic hydrogenation is a clean and efficient method. |

| Fe/HCl or Sn/HCl | Metal, acid, solvent (e.g., EtOH, H₂O) | Classical method, often used for its cost-effectiveness. |

| SnCl₂·2H₂O | Stannous chloride, solvent (e.g., EtOH, EtOAc) | A milder reducing agent, often used for selective reductions. |

| NaBH₄/NiCl₂ or Pd/C | Sodium borohydride, catalyst, solvent (e.g., MeOH, EtOH) | Can be a selective method depending on the substrate. |

| Hydrazine (N₂H₄)/Fe or Pd/C | Hydrazine hydrate, catalyst, solvent (e.g., EtOH) | A common method for catalytic transfer hydrogenation. |

The choice of reducing agent can be critical if other reducible functional groups are present in the molecule. For this compound, most standard reduction methods for aromatic nitro groups are expected to be effective.

Beyond reduction, the nitro group can participate in other transformations, although these are less common for simple nitroarenes. For instance, in highly activated systems, the nitro group can sometimes act as a leaving group in nucleophilic aromatic substitution reactions. nih.gov However, for this compound, displacement of the nitro group by a nucleophile is less likely compared to substitution at other positions if a suitable leaving group is present.

Reactions of the Propyl Side Chain

The propyl group at the 2-position of the benzoxazole (B165842) ring has a "benzylic-like" carbon atom adjacent to the heterocyclic ring. This position is expected to be more reactive than the other carbons of the propyl chain.

Benzylic Halogenation: The benzylic position of alkylarenes is susceptible to free-radical halogenation. numberanalytics.comyoutube.com Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) are commonly used for selective bromination at the benzylic carbon. libretexts.org It is plausible that this compound could undergo similar reactions to yield 2-(1-halo-propyl)-4-nitro-1,3-benzoxazole.

Benzylic Oxidation: The benzylic carbon can also be oxidized. rsc.orgmasterorganicchemistry.comresearchgate.netyoutube.comorganic-chemistry.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic position of alkylbenzenes to a carboxylic acid. masterorganicchemistry.com Milder oxidation conditions might lead to the corresponding ketone, 2-(1-oxo-propyl)-4-nitro-1,3-benzoxazole. The feasibility of these reactions on the 2-propyl-benzoxazole system would depend on the stability of the benzoxazole ring under the oxidative conditions.

Table 3: Predicted Reactions of the Propyl Side Chain

| Reaction | Reagents | Predicted Product |

|---|---|---|

| Benzylic Bromination | NBS, AIBN, CCl₄ | 2-(1-Bromo-propyl)-4-nitro-1,3-benzoxazole |

| Benzylic Oxidation (strong) | KMnO₄, H⁺, heat | 4-Nitro-1,3-benzoxazole-2-carboxylic acid |

| Benzylic Oxidation (mild) | e.g., MnO₂ | 2-(1-Oxo-propyl)-4-nitro-1,3-benzoxazole |

Ring-Opening and Rearrangement Pathways of the Benzoxazole Core

The benzoxazole ring system, while aromatic, possesses inherent strain and reactive sites that can be susceptible to ring-opening reactions under various conditions. The presence of a nitro group at the 4-position and a propyl group at the 2-position significantly influences the electronic and steric landscape of the molecule, thereby dictating its reactivity.

Ring-Opening Reactions:

The benzoxazole ring can be opened through cleavage of the C(2)-O or C(2)-N bonds. Nucleophilic attack at the C(2) position is a common pathway for ring-opening. In the case of this compound, the electron-withdrawing nitro group would enhance the electrophilicity of the benzoxazole ring system, making it more susceptible to nucleophilic attack.

For instance, treatment with strong nucleophiles like secondary amines could potentially lead to ring-opening. A plausible mechanism involves the nucleophilic attack of the amine at the C(2) position, followed by cleavage of the C-O bond to form a 2-aminophenol (B121084) derivative. This type of reaction has been observed for other benzoxazole derivatives. rsc.org

Another potential pathway for ring-opening involves reductive conditions. The nitro group can be reduced, which in turn can influence the stability of the benzoxazole ring and potentially lead to its cleavage under certain reaction conditions.

Rearrangement Pathways:

Rearrangements of the benzoxazole core itself are less common without external reagents. However, rearrangements involving substituents are plausible. For instance, under photolytic conditions, nitro-aromatic compounds can undergo rearrangement. While specific studies on this compound are lacking, related nitro-containing heterocyclic systems have been shown to undergo complex rearrangements upon irradiation.

It is also conceivable that under certain acidic or thermal conditions, rearrangements involving the propyl group could occur, although these are generally less favored than reactions involving the more reactive nitro group and the benzoxazole core.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for the reactions of this compound are not available. However, general principles can be applied to hypothesize the energetic profiles of its potential reactions.

Reaction Kinetics:

The rates of reaction for this compound would be highly dependent on the reaction conditions and the nature of the reacting species.

Nucleophilic Attack: The rate of nucleophilic attack at the C(2) position would be influenced by the nucleophilicity of the attacking species and the solvent polarity. The electron-withdrawing nitro group is expected to accelerate the rate of this reaction compared to an unsubstituted benzoxazole.

Thermal Decomposition: Thermal decomposition of benzoxazole has been studied, and it is known to be more stable than its isoxazole (B147169) isomers. acs.org The presence of the nitro group in this compound would likely lower its thermal stability. Quantum chemical calculations on the thermal reactions of benzoxazole have shown that the initial step is the cleavage of the C(2)-O(3) bond, leading to the formation of an isonitrile intermediate. acs.org A similar pathway could be envisioned for the 4-nitro derivative, with the nitro group influencing the energy barrier of this process.

A hypothetical reaction coordinate diagram for a nucleophilic ring-opening reaction would likely show a transition state with significant charge separation, which would be stabilized by polar solvents.

Thermodynamics:

The thermodynamics of ring-opening reactions of benzoxazoles are often driven by the formation of more stable products. For example, the ring-opening of a benzoxazole to form a substituted 2-aminophenol is often thermodynamically favorable due to the formation of stable phenolic and amino groups.

The following table provides a hypothetical overview of the expected thermodynamic parameters for a generic ring-opening reaction of this compound with a nucleophile. It is important to note that these are qualitative predictions and would require experimental or computational verification.

| Reaction Type | Expected ΔH | Expected ΔS | Expected ΔG | Influencing Factors |

| Nucleophilic Ring-Opening | Negative (Exothermic) | Positive | Negative (Spontaneous) | Nucleophile strength, solvent, temperature |

| Thermal Rearrangement | Positive (Endothermic) | Near Zero | Positive (Non-spontaneous) | Temperature, presence of catalysts |

Advanced Structural Modification and Derivatization Strategies for 4 Nitro 2 Propyl 1,3 Benzoxazole

Synthesis of Complex Benzoxazole (B165842) Architectures from 4-Nitro-2-propyl-1,3-benzoxazole

The synthesis of more intricate benzoxazole architectures from this compound primarily involves the chemical manipulation of the nitro group and subsequent derivatization of the resulting amino functionality. The direct functionalization of the benzoxazole ring system, while possible, is often challenging due to the electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic substitution.

A key synthetic strategy commences with the reduction of the nitro group to an amine. This transformation is a critical gateway to a wide array of derivatization reactions. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with agents like tin(II) chloride (SnCl₂) or iron in acidic media. The resulting 4-amino-2-propyl-1,3-benzoxazole is a versatile intermediate.

Once the amino group is installed, it can be used as a handle to build more complex structures. For instance, acylation of the amino group with various acid chlorides or anhydrides can introduce a range of substituents. Furthermore, the amino group can participate in condensation reactions or be converted into a diazonium salt, which can then undergo Sandmeyer or related reactions to introduce a variety of functional groups (halogens, cyano, hydroxyl, etc.).

Another approach to constructing complex architectures involves the formation of fused ring systems. While direct annulation onto the pre-existing benzoxazole is synthetically demanding, the amino derivative can be utilized as a building block. For example, reaction with β-dicarbonyl compounds could potentially lead to the formation of a fused pyrimidine (B1678525) ring, creating a tricyclic system.

Table 1: Potential Reactions for the Elaboration of 4-Amino-2-propyl-1,3-benzoxazole

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Acylation | R-COCl, pyridine, CH₂Cl₂ | N-(2-propyl-1,3-benzoxazol-4-yl)amides |

| Sulfonylation | R-SO₂Cl, Et₃N, CH₂Cl₂ | N-(2-propyl-1,3-benzoxazol-4-yl)sulfonamides |

| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | 2-propyl-1,3-benzoxazol-4-diazonium chloride |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | 4-Halo/Cyano-2-propyl-1,3-benzoxazoles |

| Condensation | β-diketone, acid catalyst, heat | Fused pyrimido-benzoxazoles |

Conjugation of this compound with Other Heterocyclic Systems

The conjugation of this compound with other heterocyclic systems is a promising strategy for developing molecules with enhanced or novel biological activities. This approach aims to combine the pharmacophoric features of the benzoxazole unit with those of another heterocycle.

A notable example involves the synthesis of benzoxazole-thiazolidinone conjugates. In a multi-step synthesis, a related compound, 6-nitro-1,3-benzoxazol-2-amine, is used as a starting material. The amino group of the benzoxazole is reacted with various aromatic aldehydes to form Schiff bases. Subsequent reaction of these imines with thioglycolic acid leads to the formation of 2-aryl-3-(6-nitro-1,3-benzoxazol-2-yl)-1,3-thiazolidin-4-ones. This synthetic route demonstrates the feasibility of linking the benzoxazole core to other heterocyclic systems through a flexible linker.

Adapting this strategy to this compound would first require the introduction of a suitable functional group, most commonly an amine, at a position that allows for conjugation. Following the reduction of the nitro group to an amine, this functionality can be used to link to other heterocyclic moieties through amide bond formation, imine formation, or by acting as a nucleophile in substitution reactions on an activated heterocyclic partner.

Development of Hybrid Molecular Scaffolds Incorporating the this compound Unit

The development of hybrid molecular scaffolds involves the integration of the this compound unit into a larger molecular framework, often with the goal of creating molecules that can interact with multiple biological targets. This concept extends beyond simple conjugation to the creation of more integrated systems.

An illustrative example is the synthesis of benzoxazole-thiazolidine derivatives. Research has shown the successful synthesis of 3-[(6-nitro-1,3-benzoxazol-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one derivatives. These compounds were prepared by reacting benzoxazole derivatives with thioacetic acid in the presence of zinc chloride. nih.gov The resulting hybrid molecules demonstrated notable biological activities. nih.gov

Table 2: Characterization Data for a Representative Benzoxazole-Thiazolidinone Hybrid Scaffold

| Compound | Molecular Formula | M.P. (°C) | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) |

| 3-[(6-nitro-1,3-benzoxazol-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one | C₁₆H₁₂N₄O₄S | 210-212 | 3325 (N-H), 1715 (C=O), 1520, 1340 (NO₂) | 3.85 (s, 2H, CH₂), 5.90 (s, 1H, CH), 7.20-8.50 (m, 8H, Ar-H), 10.2 (s, 1H, NH) |

Note: The data presented is for a related 6-nitro derivative, illustrating the principle of hybrid scaffold synthesis.

The synthesis of such hybrids from this compound would follow a similar logic. The key is the strategic introduction of functional groups that can participate in reactions to link the benzoxazole core to another scaffold. The nitro group itself can be a precursor to such a functional handle.

Exploration of Isomeric and Tautomeric Forms

The potential for isomerism and tautomerism in this compound is an important consideration in its chemistry and biological activity.

Isomerism: Positional isomers of this compound exist, depending on the substitution pattern on the benzene (B151609) ring. For example, 5-nitro-, 6-nitro-, and 7-nitro-2-propyl-1,3-benzoxazole are all isomers of the 4-nitro derivative. The position of the nitro group significantly influences the electronic properties and reactivity of the molecule.

Tautomerism: For this compound, the predominant tautomeric form is the benzoxazole structure. The aromatic stabilization of the fused ring system strongly favors this form. While tautomerism involving the oxazole (B20620) ring is theoretically possible (e.g., ring-chain tautomerism to an open-chain Schiff base), it is generally considered unlikely to occur under standard conditions. The electron-withdrawing nature of the nitro group further stabilizes the aromatic system through resonance, making the benzoxazole form particularly stable.

Another theoretical tautomeric form is the aci-nitro form, arising from the tautomerization of the nitro group to a nitronic acid. This is more likely to occur under specific conditions, such as in a basic medium, and can significantly alter the reactivity of the molecule. However, for most synthetic applications, the nitro form is the relevant species.

Potential Applications in Advanced Chemical Technologies and Materials Science

Role as Synthetic Intermediates in Organic Synthesis

The benzoxazole (B165842) moiety is a valuable scaffold in organic synthesis, and 4-Nitro-2-propyl-1,3-benzoxazole serves as a versatile intermediate for the creation of more complex molecules. The nitro group can be readily transformed into other functional groups, such as amines, which are key building blocks for a wide range of organic compounds. This reactivity allows for the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science. nih.gov

The synthesis of various benzoxazole derivatives often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. ajchem-a.com The specific synthesis of this compound would likely involve the reaction of 2-amino-3-nitrophenol (B1277897) with butyric acid or a derivative thereof. The resulting compound can then undergo further reactions. For example, the nitro group can be reduced to an amino group, which can then be acylated, alkylated, or used in the formation of other heterocyclic rings. The propyl group at the 2-position also influences the solubility and steric interactions of the molecule, which can be a crucial factor in subsequent synthetic steps.

A notable reaction involving a related benzoxazole derivative is the iodine/oxone-mediated three-component coupling of 2-mercaptobenzoxazoles, amines, and ketones. acs.org This highlights the reactivity of the benzoxazole ring system and its potential for constructing complex molecular architectures. While this specific reaction does not use this compound directly, it demonstrates the synthetic utility of the benzoxazole core. The presence of an electron-withdrawing nitro group in this compound can influence the reactivity of the benzoxazole ring, potentially leading to novel synthetic transformations.

Exploration in Optical and Photoluminescent Materials Research

Benzoxazole derivatives are known for their fluorescent properties and have been investigated for their potential use in optical and photoluminescent materials. acs.org These compounds can exhibit strong fluorescence in the blue, green, or purple regions of the spectrum, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. researchgate.netresearchgate.net

The photophysical properties of benzoxazoles are highly dependent on the nature and position of substituents on the benzoxazole ring. The introduction of a nitro group, which is an electron-withdrawing group, can significantly alter the electronic transitions within the molecule, leading to changes in its absorption and emission spectra. researchgate.net Research on other nitro-substituted aromatic compounds has shown that the nitro group can act as a fluorescence quencher in some cases, while in others it can lead to interesting photophysical phenomena such as solvatochromism.

While specific studies on the photoluminescent properties of this compound are not widely reported, the general characteristics of the benzoxazole scaffold suggest that it could possess interesting optical properties. The combination of the electron-withdrawing nitro group and the electron-donating nature of the oxygen and nitrogen atoms in the oxazole (B20620) ring could lead to intramolecular charge transfer (ICT) characteristics, which are often associated with strong fluorescence and solvatochromism. Further research is needed to fully characterize the optical and photoluminescent behavior of this specific compound.

Contribution to Developing Green Chemical Processes and Catalysis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of benzoxazole derivatives has been a focus of green chemistry research, with efforts directed towards using environmentally benign solvents, catalysts, and reaction conditions. nih.govjetir.orgorganic-chemistry.orgacs.org

Several green synthetic methods for benzoxazoles have been developed, including the use of water as a solvent, microwave-assisted synthesis, and the use of reusable catalysts. ajchem-a.comorganic-chemistry.org For instance, the synthesis of benzoxazoles has been reported using catalysts like samarium triflate in an aqueous medium and Fe3O4@SiO2-SO3H nanoparticles in solvent-free conditions. ajchem-a.comorganic-chemistry.org These methods offer advantages such as high yields, mild reaction conditions, and easy catalyst recovery.

While the synthesis of this compound has not been explicitly described using these green methods, the existing literature on green benzoxazole synthesis provides a strong foundation for developing an environmentally friendly route to this compound. The use of a reusable solid acid catalyst, for example, could replace traditional acid catalysts that are often corrosive and difficult to separate from the reaction mixture.

Furthermore, benzoxazole derivatives themselves can be used as ligands in catalysis. The nitrogen and oxygen atoms in the oxazole ring can coordinate with metal centers, creating catalysts for various organic transformations. The electronic properties of the benzoxazole ligand can be tuned by the substituents on the ring, and the nitro group in this compound could play a significant role in modulating the catalytic activity of such a complex.

Potential in Agricultural Research (e.g., Herbicides, Insecticides)

Benzoxazole and its derivatives have shown significant biological activity and have been extensively studied for their potential applications in agriculture as herbicides and insecticides. organic-chemistry.orgnih.gov The benzoxazole scaffold is present in several commercial agrochemicals.

The herbicidal activity of benzoxazole derivatives has been well-documented. acs.orgnih.gov For instance, certain 4H-3,1-benzoxazin-4-ones, which are structurally related to benzoxazoles, have displayed high levels of phytotoxicity against various weeds. acs.org The structure-activity relationship (SAR) studies of these compounds are crucial for designing new and effective herbicides.

Similarly, benzoxazole derivatives have been investigated for their insecticidal properties. The introduction of specific substituents on the benzoxazole ring can lead to potent insecticidal activity. jetir.org For example, the presence of a trifluoromethyl group has been shown to be important for the insecticidal activity of some benzothiazole (B30560) derivatives, a class of compounds closely related to benzoxazoles. jetir.org This suggests that electron-withdrawing groups, such as the nitro group in this compound, could contribute to its potential as an insecticide.

Table 1: Reported Agricultural Activity of Benzoxazole and Related Derivatives

| Compound Class | Type of Activity | Target Organism(s) | Reference |

| Benzoxazole Derivatives | Herbicidal | Weeds | nih.govnih.gov |

| Benzoxazole Derivatives | Insecticidal | Various insects | jetir.orgnih.gov |

| 4H-3,1-Benzoxazin-4-ones | Herbicidal | Barnyard grass, Rape | acs.org |

| Benzothiazole Derivatives | Insecticidal | Spodoptera exigua, Mythimna separata | jetir.org |

Application in Organic Electronic Materials

The π-conjugated system of the benzoxazole ring makes it an attractive building block for organic electronic materials. Benzoxazole-containing polymers and small molecules have been explored for their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The electronic properties of benzoxazole-based materials can be tuned by modifying the substituents on the benzoxazole core. The introduction of electron-withdrawing groups, such as the nitro group in this compound, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be beneficial for improving the performance and stability of organic electronic devices.

Recent research has highlighted the potential of benzoxazole-boron complexes as exceptional materials for LED applications. nih.gov The incorporation of electron-deficient benzoxazole ligands into boron complexes can lead to materials with high electron mobility and efficient charge recombination, which are crucial for high-performance OLEDs. nih.gov

While the specific application of this compound in organic electronics has not been reported, its structural features suggest that it could be a valuable component in the design of new organic electronic materials. The combination of the electron-deficient nitro-substituted benzoxazole core with the solubilizing propyl group could lead to materials with desirable processing characteristics and electronic properties for various applications in this field.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Nitro-2-propyl-1,3-benzoxazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation reactions. For example, analogous benzoxazole derivatives are prepared by reacting substituted aminophenols with carboxylic acid derivatives under acidic conditions. Polyphosphoric acid (PPA) is often used as a catalyst and dehydrating agent at elevated temperatures (~150°C) . Microwave-assisted synthesis can also improve reaction efficiency, reducing time from hours to minutes while maintaining yields (e.g., 60–70%) . Optimization includes varying solvent systems (e.g., ethanol, DMSO), acid catalysts, and temperature gradients, monitored via TLC or HPLC for intermediate tracking.

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy : and NMR identify proton and carbon environments, with nitro and propyl groups showing characteristic deshielding (e.g., nitro at δ 8.2–8.5 ppm in ) .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths, angles, and planarity. For example, the benzoxazole core in analogous compounds exhibits planarity deviations <0.01 Å, with dihedral angles <7° between substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks within ±0.001 Da of theoretical values) .

Advanced Research Questions

Q. How can contradictions between experimental crystallographic data and computational molecular geometry predictions be resolved?

- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., gas-phase DFT vs. solid-state interactions). To resolve these:

- Refine crystallographic data using software like SHELXL or WinGX , ensuring hydrogen-bonding and van der Waals interactions are accounted for.

- Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian or ORCA), adjusting for solvent effects or crystal packing forces .

- Validate with spectroscopic data (e.g., IR vibrational modes for nitro groups) to cross-check electronic environments .

Q. What strategies are employed to design this compound derivatives with enhanced bioactivity?

- Methodological Answer : Rational design involves:

- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., varying nitro group position or propyl chain length) and testing in vitro bioactivity (e.g., antimicrobial assays ).

- Molecular Docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors). For example, benzoxazole derivatives show π-π stacking with aromatic residues in enzyme active sites .

- Pharmacophore Modeling : Identify critical functional groups (e.g., nitro as an electron-withdrawing group) using software like Schrödinger’s Phase .

Q. How are anisotropic displacement parameters analyzed in X-ray crystallography to assess molecular rigidity?

- Methodological Answer : Anisotropic displacement ellipsoids (refined via SHELXL ) quantify thermal motion:

- High anisotropy in the nitro group suggests flexibility or dynamic disorder, resolved by constraining occupancy or modeling split positions .

- Compare displacement parameters (U) across the molecule; rigid benzoxazole cores typically show U < 0.05 Å, while flexible propyl chains may exhibit higher values .

- Visualization tools like ORTEP for Windows aid in interpreting ellipsoid orientations and intermolecular interactions (e.g., weak C–H···O hydrogen bonds) .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity data across studies for benzoxazole derivatives?

- Methodological Answer : Contradictions may stem from assay variability or compound purity:

- Reproducibility Checks : Re-synthesize compounds using documented protocols (e.g., PPA-mediated cyclization ) and validate purity via HPLC (>95%).

- Standardized Assays : Use CLSI guidelines for antimicrobial testing or MTT assays for cytotoxicity to minimize protocol-driven variability .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends obscured by experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.